3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-6-8-19(9-7-16)31(25,26)21(20-5-4-10-30-20)14-23-22(24)15-11-17(28-2)13-18(12-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBGXJDBJCBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s 3,5-dimethoxy groups contrast with chloro () or fluoro () substituents in analogues, likely enhancing electron-donating capacity and altering metabolic stability.
- Thiophen-2-yl in the target compound replaces thienylmethylthio (), reducing steric bulk while retaining π-π interactions.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Based on Substituent Effects
Key Findings :
Table 3: IR and NMR Spectral Data ( vs. Target Compound)
Preparation Methods
Core Structure Disassembly
The target molecule can be dissected into three primary components:
-
3,5-Dimethoxybenzoyl group : Derived from 3,5-dimethoxybenzoic acid.
-
Sulfonamide linker : Originating from 4-methoxybenzenesulfonyl chloride.
-
Thiophene-ethylamine backbone : Synthesized via nucleophilic substitution or reductive amination involving thiophene derivatives.
Coupling these fragments requires sequential sulfonylation, amidation, and potential stereoselective steps to assemble the final product.
Synthesis of Key Intermediate: 2-(4-Methoxybenzenesulfonyl)-2-(Thiophen-2-yl)Ethylamine
Thiophene-Ethylamine Preparation
The thiophene-ethylamine backbone is synthesized through a Gabriel synthesis or reductive amination of 2-thiophenecarboxaldehyde. For example:
Sulfonylation of the Amine Intermediate
The ethylamine intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions:
Triethylamine neutralizes HCl byproducts, while dichloromethane (DCM) serves as the solvent. Typical reaction times are 4–6 hours at 0–5°C, with yields of 70–80% after aqueous workup.
Amidation with 3,5-Dimethoxybenzoyl Chloride
Carboxylic Acid Activation
3,5-Dimethoxybenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:
Excess SOCl₂ is removed via distillation, achieving >95% conversion.
Coupling Reaction
The sulfonamide intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base:
4-Dimethylaminopyridine (DMAP) catalyzes the amidation, with reactions typically complete within 12–16 hours at room temperature. Crude product purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 60–75% of the final compound.
Alternative Pathways and Optimization
One-Pot Tandem Sulfonylation-Amidation
Recent advances enable tandem reactions to reduce isolation steps:
-
Simultaneous Sulfonylation and Amidation :
Combining 4-methoxybenzenesulfonyl chloride, 3,5-dimethoxybenzoyl chloride, and 2-(thiophen-2-yl)ethylamine in a single pot with dual bases (e.g., K₂CO₃ and Et₃N) streamlines synthesis. However, competing reactions may lower yields to 50–60%.
Solvent and Catalytic Optimization
-
Solvent Effects : Polar aprotic solvents like DMF enhance solubility but risk sulfonamide hydrolysis. Dichloromethane balances reactivity and stability.
-
Catalysts : Titanium isopropoxide and chiral tartrates, as used in omeprazole syntheses, could improve stereoselectivity if chiral centers are present.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common byproducts include:
-
Sulfone Derivatives : From over-oxidation during sulfonylation (0.5–2.0% by HPLC).
-
Unreacted Amine : Detected via LC-MS and minimized by stoichiometric excess of acyl chloride.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes low-cost reagents like thionyl chloride over oxalyl chloride. Recycling solvents (e.g., DCM) reduces waste.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis typically involves:
- Sulfonation : Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl group, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .
- Amide Coupling : Requires coupling agents (e.g., EDCl/HOBt) and bases (e.g., triethylamine) to facilitate bond formation between the sulfonamide and benzamide moieties .
- Temperature Control : Reactions are optimized at 0–25°C to balance reaction rate and byproduct formation .
Key Optimization : Solvent selection (polar aprotic solvents for sulfonation), inert atmospheres for moisture-sensitive steps, and purification via column chromatography .
Basic: How is the compound characterized for purity and structural integrity?
Answer:
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; IR identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% target peak area) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can reaction mechanisms for sulfonamide and amide bond formation be analyzed?
Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during sulfonation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for bond-forming steps .
Advanced: How are structure-activity relationships (SAR) studied for potential biological activity?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding modes .
- Comparative Bioassays : Synthesize analogs (e.g., varying methoxy positions, replacing thiophene with furan) and test in antimicrobial or anticancer assays .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to validate docking predictions .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Assay Reprodubility : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, temperature) .
Basic: What solvents and catalysts optimize amide bond formation in this compound?
Answer:
- Solvents : DMF or acetonitrile for high dielectric constant and inertness .
- Catalysts : EDCl/HOBt or DCC/DMAP for carbodiimide-mediated coupling .
- Bases : Triethylamine (TEA) or DIEA to neutralize HCl byproducts during activation .
Advanced: How is metabolic stability predicted during preclinical development?
Answer:
- In Vitro Models : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Computational ADMET : Tools like SwissADME predict metabolic hotspots (e.g., demethylation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
